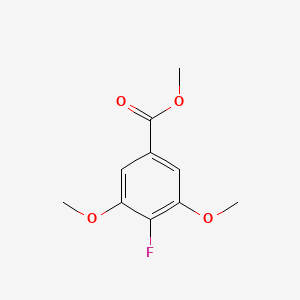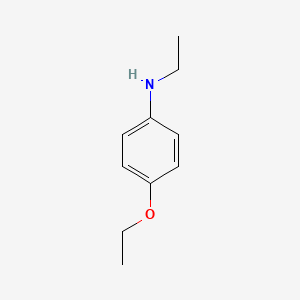
Methyl 4-fluoro-3,5-dimethoxybenzoate
Vue d'ensemble
Description
Methyl 4-fluoro-3,5-dimethoxybenzoate: is an organic compound with the molecular formula C10H11FO4 and a molecular weight of 214.19 g/mol . It is characterized by a benzene ring substituted with a fluorine atom at the 4-position and methoxy groups at the 3- and 5-positions, with a methyl ester group attached to the carboxylic acid function.
Synthetic Routes and Reaction Conditions:
Starting from 4-fluoro-3,5-dimethoxybenzoic acid: The acid can be esterified using methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Starting from 4-fluoro-3,5-dimethoxybenzene: This compound can be oxidized to the corresponding carboxylic acid, which is then esterified as described above.
Industrial Production Methods:
Batch Process: Typically involves the esterification reaction in large reactors with continuous stirring and temperature control to ensure consistent product quality.
Continuous Process: Utilizes a series of reactors where the reaction mixture is continuously fed and the product is continuously removed, allowing for higher production rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The fluorine atom can be substituted with other groups under certain conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
4-fluoro-3,5-dimethoxybenzoic acid: (from oxidation)
4-fluoro-3,5-dimethoxybenzene: (from reduction)
Substituted derivatives: depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals. Industry: Employed in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism can vary depending on the specific application but often involves binding to active sites or modulating signaling pathways .
Comparaison Avec Des Composés Similaires
Methyl 3,5-dimethoxybenzoate: Lacks the fluorine atom.
Methyl 4-fluoro-2,3-dimethoxybenzoate: Different positions of the substituents on the benzene ring.
Uniqueness: The presence of the fluorine atom at the 4-position in Methyl 4-fluoro-3,5-dimethoxybenzoate provides unique chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
methyl 4-fluoro-3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQJSJNBIVEOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3148710.png)



![Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate](/img/structure/B3148739.png)


![Ethyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B3148758.png)
